Ethyl 1-(3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanoyl)piperidine-3-carboxylate
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Overview
Description
Ethyl 1-(3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanoyl)piperidine-3-carboxylate is a complex organic compound that features a unique structure combining an imidazo[2,1-b]thiazole core with a piperidine carboxylate ester. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biological targets due to their diverse heteroatoms, which can bind different locations of biological macromolecules .
Biochemical Pathways
Thiazole derivatives are known to modulate the function of enzymes and receptors, which can affect various biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been reported to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the solubility of the compound in various solvents can affect its distribution and bioavailability . Additionally, the compound’s stability can be influenced by factors such as temperature, pH, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanoyl)piperidine-3-carboxylate typically involves multi-step organic reactions. One common approach includes:
Formation of the imidazo[2,1-b]thiazole core: This can be achieved by reacting 4-methoxyphenyl isothiocyanate with 2-bromoacetophenone under basic conditions to form the thiazole ring.
Coupling with piperidine: The thiazole intermediate is then coupled with piperidine-3-carboxylate using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Esterification: The final step involves esterification of the carboxyl group with ethanol under acidic conditions to yield the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of reactants.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanoyl)piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxyl group.
Reduction: The carbonyl group in the ester can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Conversion of the methoxy group to a carboxyl group results in a carboxylic acid derivative.
Reduction: Reduction of the ester group yields the corresponding alcohol.
Substitution: Introduction of nitro or halogen groups on the aromatic ring.
Scientific Research Applications
Ethyl 1-(3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanoyl)piperidine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to the biological activities associated with the imidazo[2,1-b]thiazole core.
Biological Studies: The compound can be used to investigate the mechanisms of action of imidazo[2,1-b]thiazole derivatives in biological systems.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
Ethyl 1-(3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanoyl)piperidine-3-carboxylate is unique due to its combination of an imidazo[2,1-b]thiazole core with a piperidine carboxylate ester, which imparts distinct biological activities and chemical properties compared to other thiazole derivatives .
Properties
IUPAC Name |
ethyl 1-[3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoyl]piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S/c1-3-30-22(28)17-5-4-12-25(13-17)21(27)11-8-18-15-31-23-24-20(14-26(18)23)16-6-9-19(29-2)10-7-16/h6-7,9-10,14-15,17H,3-5,8,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFLOSFUAGPGCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)CCC2=CSC3=NC(=CN23)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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